![molecular formula C17H20N2O5 B5665497 2-[(1,3-benzodioxol-5-yloxy)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5665497.png)
2-[(1,3-benzodioxol-5-yloxy)acetyl]-2,7-diazaspiro[4.5]decan-6-one
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Overview
Description
Synthesis Analysis
The synthesis of diazaspiro decanones, which share structural similarities with the compound , involves complex organic synthesis techniques. These compounds are synthesized through reactions that may include Michael addition or cycloaddition, followed by cyclization reactions. For example, a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones related to muscarinic agonists were synthesized using Michael addition of hydroxyurea to alpha, beta-unsaturated esters, demonstrating the intricate steps involved in creating such structures (Tsukamoto et al., 1995).
Molecular Structure Analysis
Molecular structure analysis of diazaspiro compounds reveals their complex three-dimensional arrangements, critical for their biological activity. For instance, crystal structure determination has provided insights into the spatial arrangement and conformational preferences of similar spiro compounds, which is essential for understanding their interaction with biological targets (Wang et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are diverse, depending on their specific functional groups and structural features. For example, the presence of benzodioxol groups can influence the compound's reactivity towards nucleophiles and electrophiles, affecting its chemical stability, reactivity, and interactions with biological molecules. These properties are crucial for the compound's potential therapeutic applications and pharmacological profile.
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are vital for the compound's formulation and application in medicinal chemistry. These properties are determined through experimental studies, such as X-ray crystallography, which provides detailed information on the compound's solid-state structure, crucial for its storage, handling, and formulation (Wang et al., 2011).
properties
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yloxy)acetyl]-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c20-15(9-22-12-2-3-13-14(8-12)24-11-23-13)19-7-5-17(10-19)4-1-6-18-16(17)21/h2-3,8H,1,4-7,9-11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYGVVVYSIHXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)COC3=CC4=C(C=C3)OCO4)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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